molecular formula C12H24N2 B3023049 4-Methyl-1-(piperidin-4-ylmethyl)piperidine CAS No. 926259-42-9

4-Methyl-1-(piperidin-4-ylmethyl)piperidine

Cat. No.: B3023049
CAS No.: 926259-42-9
M. Wt: 196.33 g/mol
InChI Key: KLEANQMXCTYMKG-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperidin-4-ylmethyl)piperidine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Scientific Research Applications

4-Methyl-1-(piperidin-4-ylmethyl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a precursor for drug development . Additionally, it is used in the industry for the production of various chemical intermediates and as a reagent in organic synthesis .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-Methyl-1-(piperidin-4-ylmethyl)piperidine”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as ligands for receptors or enzymes . The specific interactions of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways, often acting as modulators of signal transduction pathways .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and widely distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure and the specific metabolic pathways present in the organism.

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, often acting as modulators of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

These compounds are known for their diverse pharmacological effects, which are mediated through their interactions with a variety of biological targets and their involvement in numerous biochemical pathways .

Preparation Methods

The synthesis of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the cyclization and functionalization of unsaturated intermediates, which often requires multiple steps . Industrial production methods typically focus on optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

4-Methyl-1-(piperidin-4-ylmethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones, while substitution reactions can introduce different functional groups onto the piperidine ring .

Comparison with Similar Compounds

4-Methyl-1-(piperidin-4-ylmethyl)piperidine can be compared with other piperidine derivatives, such as 1-(piperidin-4-ylmethyl)piperazine and 4-(2-piperidin-1-yl-ethyl)-phenylamine . These compounds share similar structural features but differ in their functional groups and pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

IUPAC Name

4-methyl-1-(piperidin-4-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEANQMXCTYMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588017
Record name 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-42-9
Record name 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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